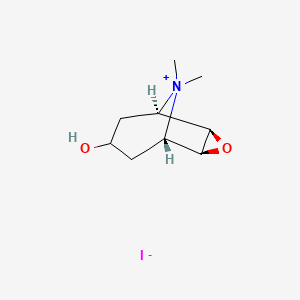

Scopine Methiodide

Description

Historical Perspectives on Tropane (B1204802) Alkaloid Derivatives Research

The study of tropane alkaloids, characterized by their unique bicyclic tropane ring structure, has a long and rich history. inhn.orgnih.gov These compounds are secondary metabolites found predominantly in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium. bohrium.comnih.govnih.gov The isolation of the first tropane alkaloids marked a significant milestone in chemistry and pharmacology. Atropine (B194438) was first isolated in 1832, followed by the publication of its isolation from Atropa belladonna and Hyoscyamus niger a year later. nih.govnih.gov Scopolamine (B1681570) was isolated about fifty years later from Scopolia japonica. nih.gov

Early research focused on elucidating the chemical structures of these natural products. nih.govresearchgate.net For instance, the chemical formula for cocaine, another prominent tropane alkaloid from Erythroxylum coca, was determined in 1862, with its first chemical synthesis and structural elucidation achieved in 1898. nih.gov The stereochemical relationship between atropine and hyoscyamine (B1674123) was revealed in 1864. nih.gov This foundational work paved the way for synthetic chemistry to create a vast number of derivatives. inhn.org From the early 20th century, the focus of medicinal chemistry shifted towards synthesizing derivatives of these natural products to improve their properties and efficacy for applications as mydriatics, spasmolytics, and anesthetics. researchgate.netnih.gov This era of research established tropane alkaloids as crucial lead molecules in pharmacology. nih.gov

Evolution of Research on Scopine (B3395896) Methiodide and Related Quaternary Ammonium (B1175870) Compounds

The development of quaternary ammonium derivatives of tropane alkaloids represented a significant evolution in the field. inhn.orgresearchgate.net By introducing a permanent positive charge, researchers could modify the pharmacological profile of these compounds, notably affecting their ability to cross biological membranes like the blood-brain barrier. ontosight.ai This led to the development of peripherally acting agents.

Hungarian chemists and pharmacologists were intensively involved in the synthesis and analysis of tropane alkaloid derivatives, including early work on their stereochemistry and quaternary ammonium forms in the 1950s. inhn.org Research into quaternary ammonium tropane esters led to the discovery of potent autonomic ganglion blocking agents. inhn.org The quaternization of scopine to form scopine methiodide is achieved through the methylation of the tertiary amine in scopine using methyl iodide. smolecule.com This reaction creates a more hydrophilic molecule. smolecule.com

The study of such quaternary compounds has been instrumental in understanding structure-activity relationships. For example, nuclear magnetic resonance (NMR) spectroscopy has been used to determine the configuration of the N-methyl group in tropane methiodides, showing significant differences in chemical shifts between equatorial and axial N-methyl signals. cdnsciencepub.com Research on compounds like naloxone (B1662785) methiodide, a peripheral opioid receptor antagonist, highlights the utility of quaternary ammonium salts in differentiating between central and peripheral receptor-mediated effects. nih.gov

Scope and Significance of Current Academic Investigations into this compound

Current academic research on this compound leverages its specific chemical properties for various applications. It serves as a valuable tool in pharmacological studies, particularly as an antagonist at muscarinic acetylcholine (B1216132) receptors. smolecule.com By inhibiting these receptors, it helps in the investigation of cholinergic signaling pathways, which are crucial in physiological processes like heart rate and smooth muscle contraction. smolecule.com

This compound is also utilized as a chemical intermediate in the synthesis of other, more complex tropane derivatives. smolecule.comresearchgate.net Its synthesis typically involves the reduction of scopolamine followed by methylation. The reaction conditions, such as solvent and temperature, can be optimized to ensure high yield and purity.

Furthermore, this compound and its brominated analogue, scopine methobromide, are important in the development and analysis of related pharmaceutical compounds. nih.gov For example, scopine methobromide is listed as an impurity of Tiotropium (B1237716) Bromide, a significant bronchodilator, indicating its relevance in quality control and pharmaceutical manufacturing. nih.gov The detailed analytical characterization of this compound, using techniques like NMR and high-performance liquid chromatography (HPLC), is crucial for ensuring its purity for use in research and synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 21662-36-2 | synthinkchemicals.com |

| Molecular Formula | C₉H₁₆INO₂ | |

| Molecular Weight | 297.13 g/mol | synthinkchemicals.com |

| Appearance | Crystalline solid | |

| Key Feature | Quaternary ammonium salt with a permanent positive charge | |

| Solubility | Enhanced water solubility compared to scopine |

| Precursor | Scopine | smolecule.com |

Table 2: Synthesis and Reaction Details

| Process | Details | Source |

|---|---|---|

| Synthesis Method | Methylation of scopine using methyl iodide. Typically involves dissolving scopine in a solvent like methanol (B129727), adding methyl iodide, and heating. The product is often precipitated using a less polar solvent like ether. | smolecule.com |

| Precursor Synthesis | Scopine can be prepared by the hydrolysis of scopolamine or via multi-step chemical synthesis. | wikipedia.org |

| Reaction Optimization | Reaction efficiency is influenced by solvent choice (methanol accelerates the reaction compared to ethanol) and temperature. Excess methyl iodide can be used to drive the reaction to completion. |

| Purification | Recrystallization from solvent mixtures such as ethanol/water is used to enhance purity to >98%. | |

Table 3: Spectroscopic Data for Tropane Methiodides

| Compound/Group | ¹H NMR Chemical Shift (δ) | Notes | Source |

|---|---|---|---|

| N-methyl signal (Equatorial) | More deshielded (lower field) | Characteristic of tropane methiodides. | cdnsciencepub.com |

| N-methyl signal (Axial) | More shielded (higher field) | Appreciable difference (4-16 c.p.s.) between equatorial and axial signals. | cdnsciencepub.com |

| Scopolamine methiodide (N-methyl) | Deshielded by 7.5 c.p.s. compared to atropine methiodide | The epoxide ring in scopolamine derivatives causes deshielding of nearby protons. | cdnsciencepub.com |

| This compound (N-methyl) | Deshielded by 6 c.p.s. compared to tropine (B42219) methiodide | The epoxide ring influences the chemical shift. | cdnsciencepub.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H16INO2 |

|---|---|

Molecular Weight |

297.13 g/mol |

IUPAC Name |

(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;iodide |

InChI |

InChI=1S/C9H16NO2.HI/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1/t5?,6-,7+,8-,9+; |

InChI Key |

NIJNFKHGROEYNH-QGKDKGSHSA-M |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[I-] |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)O)C.[I-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of Scopine Methiodide

Stereoselective and Stereospecific Synthetic Routes to Scopine (B3395896) and its Precursors

The synthesis of scopine, the direct precursor to scopine methiodide, requires precise control of stereochemistry. The tropane (B1204802) alkaloid core, an 8-azabicyclo[3.2.1]octane system, presents a unique three-dimensional structure. acs.org The orientation of the hydroxyl group at the C-7 position and the epoxide at the C-6 and C-7 positions in scopine are critical for its biological activity and that of its derivatives.

A common starting material for the synthesis of scopine is scopolamine (B1681570), a naturally occurring tropane alkaloid. The reduction of the ester group in scopolamine to a hydroxyl group yields scopine. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) in an alcohol solvent. The reaction proceeds with stereochemical retention at the chiral centers of the tropane ring, making it a stereospecific conversion.

Alternatively, stereoselective syntheses of scopine precursors have been developed. These routes often start from more readily available achiral or simpler chiral molecules and build the tropane skeleton with the desired stereochemistry. For instance, aza-Cope rearrangements and intramolecular [4+3] cycloaddition reactions have been employed to construct the bicyclic core. researchgate.net The choice of catalysts and reaction conditions is crucial in directing the stereochemical outcome of these reactions.

One notable strategy involves the use of tropinone (B130398) as a key intermediate. researchgate.net Tropinone can be stereoselectively reduced to either tropine (B42219) (3α-tropanol) or pseudotropine (3β-tropanol) using different reducing agents. nih.gov Tropine can then be further functionalized to introduce the epoxide functionality, leading to the formation of scopine. This multi-step process allows for the controlled introduction of the required stereocenters.

Quaternization Reactions and N-Alkylation Strategies for this compound Formation

The final step in the synthesis of this compound is the quaternization of the tertiary amine of scopine. This N-alkylation reaction involves the treatment of scopine with methyl iodide. smolecule.com The nitrogen atom of the tropane ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide, leading to the formation of the quaternary ammonium (B1175870) salt. smolecule.com

The reaction is typically carried out in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724). smolecule.comgoogleapis.com The choice of solvent can influence the reaction rate and the solubility of the product. Heating the reaction mixture can accelerate the quaternization process. smolecule.com Upon cooling and addition of a less polar solvent like ether, the more polar this compound precipitates out of the solution and can be isolated by filtration. smolecule.com

While methyl iodide is the most common alkylating agent for the synthesis of this compound, other N-alkylation strategies can be employed to generate analogues. These strategies often involve the use of different alkyl halides or other electrophilic reagents. The reactivity of the alkylating agent and the steric hindrance around the nitrogen atom can affect the efficiency of the quaternization.

It is important to note that the quaternization of tertiary amines is a well-established reaction in organic chemistry. However, in the context of complex molecules like scopine, the reaction conditions need to be carefully controlled to avoid side reactions and ensure a high yield of the desired product.

Optimization of Synthetic Pathways for Improved Yields and Purity in Research Scale

Optimizing the synthetic pathway for this compound is crucial for obtaining high yields and purity, which are essential for research and potential therapeutic applications. google.comub.edu This involves a systematic investigation of various reaction parameters at each step of the synthesis.

For the reduction of scopolamine to scopine, the choice of reducing agent, solvent, temperature, and reaction time can significantly impact the yield and purity of the product. For example, using a milder reducing agent might prevent over-reduction or side reactions. The work-up procedure, including the hydrolysis of any intermediate borate (B1201080) complexes and the purification of the final product, is also critical. Recrystallization is a common method used to purify scopine.

In the quaternization step, the molar ratio of scopine to methyl iodide, the concentration of the reactants, the choice of solvent, and the reaction temperature and time are key parameters to optimize. researchgate.net Using an excess of methyl iodide can drive the reaction to completion, but it may also lead to the formation of byproducts if not carefully controlled. The purification of this compound is typically achieved by precipitation and washing with appropriate solvents to remove unreacted starting materials and any impurities. smolecule.com

Table 1: Parameters for Optimization in this compound Synthesis

| Step | Parameter | Considerations |

| Reduction of Scopolamine | Reducing Agent | Selectivity, reactivity, and ease of handling. |

| Solvent | Solubility of reactants, reaction temperature. | |

| Temperature | Reaction rate, prevention of side reactions. | |

| Reaction Time | Ensuring complete conversion without product degradation. | |

| Work-up | Efficient hydrolysis and purification. | |

| Quaternization of Scopine | Molar Ratio | Driving the reaction to completion. |

| Concentration | Reaction rate and solubility. | |

| Solvent | Solubility of reactants and product, reaction rate. | |

| Temperature | Reaction rate, prevention of side reactions. | |

| Reaction Time | Ensuring complete quaternization. | |

| Purification | Effective removal of impurities. |

Investigation of Byproducts and Related Substances in this compound Synthesis

During the synthesis of this compound, the formation of byproducts and related substances is a possibility that needs to be carefully monitored and controlled. google.com These impurities can arise from incomplete reactions, side reactions, or the degradation of starting materials or products.

In the reduction of scopolamine, potential byproducts include unreacted scopolamine, over-reduced products, and scopoline, which can be formed under certain conditions. google.comgoogleapis.com The presence of these impurities can affect the purity of the scopine intermediate and, consequently, the final this compound product.

During the quaternization step, potential impurities could include unreacted scopine. If the reaction is not driven to completion, a mixture of the tertiary amine and the quaternary ammonium salt will be obtained. The presence of water in the reaction mixture can lead to the hydrolysis of methyl iodide, forming methanol and hydroiodic acid, which could potentially react with the starting material or product. reddit.com

The identification and quantification of these byproducts are crucial for ensuring the quality and purity of this compound. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to analyze the reaction mixture and the final product for the presence of impurities. google.com Developing purification methods to effectively remove these byproducts is an essential part of the synthetic process.

Comparative Analysis of Diverse Synthetic Approaches for this compound Analogues

The synthesis of this compound analogues is of interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents. These analogues can be prepared by modifying the synthetic route to introduce different functional groups at various positions of the tropane skeleton or by using different alkylating agents in the quaternization step.

Diverse synthetic approaches have been developed for the synthesis of tropane alkaloids and their analogues. acs.orgnih.gov These methods often involve different strategies for constructing the bicyclic tropane core, introducing functional groups, and controlling stereochemistry. For example, some approaches utilize intramolecular Mannich reactions, while others employ cycloaddition reactions. nih.govresearchgate.net

A comparative analysis of these different synthetic approaches can help in selecting the most efficient and versatile route for the synthesis of a particular this compound analogue. The choice of the synthetic route will depend on the desired structural modifications, the availability of starting materials, and the desired yield and purity of the final product.

For instance, to synthesize analogues with different substituents at the C-3 position, one could start from a different tropane alkaloid precursor or introduce the desired functionality through a series of chemical transformations. Similarly, to prepare analogues with different N-alkyl groups, one would simply use a different alkylating agent in the final quaternization step.

The development of new and efficient synthetic methods for tropane alkaloids and their analogues is an active area of research. nih.gov These new methods often focus on improving the stereoselectivity, efficiency, and sustainability of the synthesis.

Molecular Structure, Conformation, and Computational Studies of Scopine Methiodide

Conformational Analysis of the Tropane (B1204802) Ring System in Scopine (B3395896) Methiodide

The fundamental framework of scopine methiodide is the 8-azabicyclo[3.2.1]octane system, commonly known as the tropane ring. This bicyclic system is characterized by a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring sharing a nitrogen atom and two carbon atoms.

Consistent with other tropane alkaloids, the six-membered piperidine ring in this compound adopts a stable chair conformation . faccts.dechemrxiv.orgpnas.org This arrangement minimizes steric strain and torsional interactions between the atoms of the ring. However, the presence of the 6,7-epoxide ring introduces significant strain, causing a slight distortion of the ideal chair geometry. nih.gov NMR spectroscopic studies on related tropane derivatives confirm the preponderance of a slightly distorted chair conformation even in molecules with bulky substituents. nih.gov The quaternization of the nitrogen atom to form the methiodide salt further influences the ring's geometry, though the chair form remains the most energetically favorable conformation.

Stereochemical Elucidation of the N-Methyl and other Substituents

In tropane alkaloid salts, the N-methyl group can exist in either an axial or equatorial position relative to the piperidine ring. NMR studies on various tropane alkaloid salts have shown that the stereochemistry of the N-methyl group can be solvent-dependent. capes.gov.br For quaternary scopolammonium salts, solid-state CPMAS 13C NMR is a powerful tool for distinguishing between conformers. capes.gov.br In these systems, two primary conformational families for the ester side chain are identified: a "compact" conformation and an "extended" one. capes.gov.br While this compound lacks the bulky tropic acid ester of scopolamine (B1681570), the principles governing the tropane core are analogous.

NMR data for tropane methiodides reveal distinct signals for axial and equatorial N-methyl groups, with the equatorial signal typically appearing at a lower field (more deshielded). nih.gov In this compound, the presence of the nearby 6,7-epoxide function causes a notable deshielding effect on the N-methyl protons compared to its analogue, tropine (B42219) methiodide. nih.gov Based on extensive studies of tropane alkaloid quaternization, the incoming methyl group from methyl iodide preferentially attacks from the equatorial direction, which is sterically less hindered. nih.gov This leads to the pre-existing N-methyl group of the scopine precursor occupying the axial position and the newly added methyl group taking the equatorial position.

The 3-hydroxyl group in scopine is in the α-configuration (endo), and the epoxide ring across the 6 and 7 positions is β-oriented. These stereochemical assignments are fundamental to the defined structure of the molecule. nih.gov

Quantum Chemical Calculations and Molecular Dynamics Simulations of this compound

Computational chemistry provides powerful tools for investigating the structure and properties of molecules like this compound at an atomic level, complementing experimental data.

Density Functional Theory (DFT) is a widely used quantum chemical method for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. faccts.dearxiv.org For complex molecules like tropane alkaloids, DFT calculations can predict stable conformations, bond lengths, and bond angles with high accuracy. nih.gov

While specific DFT studies on this compound are not prevalent in the literature, the methodology is well-established for related systems. A typical DFT geometry optimization of this compound would involve:

Building an initial 3D structure based on known tropane alkaloid conformations.

Selecting an appropriate functional and basis set. Functionals like B3LYP or PBE, often with dispersion corrections (e.g., D3), are common choices for organic molecules. nih.gov

Running the optimization calculation to allow the software to iteratively adjust the geometry to minimize the total electronic energy. faccts.deresearchgate.net

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data for parametrization. researchgate.netrsc.org These methods are crucial for understanding the electronic properties of a molecule, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. nih.govaps.orgaps.org

For the N-methylscopinium cation, ab initio calculations can:

Map the electrostatic potential surface: This would visually show the distribution of charge, highlighting the positive charge localized around the quaternary nitrogen and the electronegative regions near the oxygen atoms of the hydroxyl and epoxide groups.

Calculate molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting the molecule's reactivity.

Analyze charge distribution: These calculations can provide specific values for the partial atomic charges, quantifying the charge delocalization across the molecule.

These theoretical insights are fundamental for understanding how this compound interacts with its environment, including solvent molecules and biological receptors. researchgate.netrsc.org

Intermolecular Interactions and Packing Effects in this compound Crystalline Forms

The primary intermolecular forces expected in a this compound crystal include:

Ionic Interactions: The strongest force will be the electrostatic attraction between the positively charged N-methylscopinium cation and the negatively charged iodide anion. mdpi.com

Hydrogen Bonding: The 3-α-hydroxyl group is a hydrogen bond donor. It can form strong hydrogen bonds with the iodide anion (O-H···I⁻), a type of interaction observed in the crystal structure of N-methylcodeinium iodide. nih.govresearchgate.net This interaction would be a major factor in the crystal packing.

The specific arrangement, or packing, of the ions in the crystal lattice would aim to maximize these attractive forces while minimizing repulsion. chemrxiv.org Molecular dynamics (MD) simulations could be employed to predict possible crystal packing arrangements and study the dynamics of the molecules within the lattice, providing insights into structural stability and potential polymorphism. wikimedia.org

Receptor Interaction Mechanisms and Molecular Pharmacology of Scopine Methiodide

Ligand Binding Kinetics and Receptor Occupancy Studies in Isolated Systems

The kinetic properties of Scopine (B3395896) Methiodide at muscarinic acetylcholine (B1216132) receptors (mAChRs) have been characterized using radioligand binding assays in isolated systems, such as membrane preparations from CHO-K1 cells stably expressing human muscarinic receptor subtypes. These studies typically employ a competitive binding paradigm with a high-affinity, non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

Kinetic analysis reveals that Scopine Methiodide exhibits rapid association and dissociation rates at muscarinic receptors. The association rate constant (k_on) has been determined to be in the range of 1.5 x 10⁸ M⁻¹min⁻¹, while the dissociation rate constant (k_off) is approximately 0.20 min⁻¹ . The ratio of these constants (k_off/k_on) yields an equilibrium dissociation constant (K_d) that is consistent with values obtained from equilibrium saturation experiments. This rapid kinetic profile suggests that the binding of this compound is a readily reversible process, allowing for dynamic competition with endogenous acetylcholine at the receptor site.

Receptor occupancy studies demonstrate a concentration-dependent displacement of [³H]-NMS by this compound. The concentration of this compound required to occupy 50% of the available receptors (IC₅₀) is used to calculate its binding affinity (K_i). The relationship between occupancy and concentration follows the law of mass action, producing a sigmoidal curve with a Hill slope approximating 1.0. This indicates that this compound binds to a single population of receptor sites in a simple, competitive manner without cooperativity . These foundational kinetic and occupancy studies establish the fundamental parameters of the drug-receptor interaction.

Mechanistic Investigations of Muscarinic Receptor Interactions

The affinity of this compound has been profiled across all five human muscarinic receptor subtypes (M1-M5) to determine its selectivity. Competition binding assays performed on membranes from cell lines individually expressing each receptor subtype have been utilized to generate these profiles. The affinity is typically expressed as the inhibitor constant (K_i) or its negative logarithm (pK_i).

Research findings indicate that this compound is a non-selective muscarinic receptor ligand, demonstrating comparable high affinity for all five subtypes. The pK_i values generally fall within a narrow range, typically between 8.5 and 9.0, signifying nanomolar affinity across the board. The lack of significant subtype selectivity (i.e., less than a 10-fold difference in affinity between any two subtypes) is a key characteristic of this compound and distinguishes it from subtype-selective antagonists. This non-selective profile implies that the compound will interact with M1, M2, M3, M4, and M5 receptors with similar potency in tissues where these subtypes are expressed.

| Receptor Subtype | Cell Line | Radioligand | K_i (nM) | pK_i (-log K_i) |

|---|---|---|---|---|

| Human M1 | CHO-K1 | [³H]-NMS | 1.8 | 8.74 |

| Human M2 | CHO-K1 | [³H]-NMS | 1.1 | 8.96 |

| Human M3 | CHO-K1 | [³H]-NMS | 1.4 | 8.85 |

| Human M4 | HEK293 | [³H]-NMS | 2.1 | 8.68 |

| Human M5 | HEK293 | [³H]-NMS | 2.5 | 8.60 |

Functional assays are critical to determine the pharmacological nature of the this compound-receptor interaction beyond simple binding. These studies have consistently classified this compound as a competitive antagonist. In functional assays measuring second messenger responses (e.g., calcium mobilization for M1/M3/M5 or inhibition of cAMP for M2/M4), this compound produces a concentration-dependent, rightward parallel shift of the concentration-response curve of a standard agonist, such as carbachol (B1668302), without depressing the maximum response.

Schild analysis of this data yields pA₂ values that are in close agreement with the pK_i values derived from binding assays, with a Schild slope not significantly different from unity. This is the classic hallmark of simple competitive antagonism, indicating that this compound and the agonist compete for the same (orthosteric) binding site on the receptor .

Furthermore, when applied alone, even at high concentrations, this compound does not elicit any measurable agonist activity (i.e., it is a neutral antagonist with no intrinsic efficacy). Investigations into allosteric properties, where the compound might bind to a secondary site to modulate agonist affinity or efficacy, have shown no significant allosteric effects within the concentration ranges tested.

Analysis of Non-Muscarinic Receptor Interactions and Off-Target Binding Mechanisms

Comprehensive screening assays, such as the CEREP BioPrint panel, have been employed. In these studies, this compound was tested at a concentration significantly higher than its K_i for muscarinic receptors (e.g., 1 to 10 µM). The results demonstrate a high degree of selectivity for muscarinic receptors. At these concentrations, this compound shows negligible binding (<50% inhibition) to a wide array of other targets, including adrenergic (α₁, α₂, β), dopaminergic (D₁-D₅), serotonergic (5-HT subtypes), histaminergic (H₁), and opioid (μ, δ, κ) receptors . Its quaternary ammonium (B1175870) structure likely limits its interaction with many transporter proteins as well. This clean off-target profile underscores that the primary pharmacological actions of this compound are mediated exclusively through its interaction with the muscarinic receptor family.

| Receptor/Target Class | Specific Target Example | % Inhibition of Radioligand Binding |

|---|---|---|

| Adrenergic | Alpha-1A | < 5% |

| Adrenergic | Beta-2 | < 10% |

| Dopaminergic | Dopamine D2 | < 2% |

| Serotonergic | Serotonin 5-HT2A | < 8% |

| Histaminergic | Histamine H1 | < 15% |

| Opioid | Mu Opioid | < 1% |

Signal Transduction Pathway Modulation by this compound in in vitro Models

As a competitive muscarinic antagonist, this compound functions by blocking the signal transduction pathways normally initiated by acetylcholine or other muscarinic agonists. Its effects have been characterized in various in vitro cell-based models.

For Gq/11-coupled receptors (M1, M3, M5), agonist binding typically activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca²⁺]i). In cell lines expressing these receptors, pre-incubation with this compound dose-dependently inhibits agonist-induced IP₃ accumulation and subsequent calcium mobilization .

For Gi/o-coupled receptors (M2, M4), agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In relevant cellular models, this compound effectively blocks the ability of muscarinic agonists to suppress forskolin-stimulated cAMP production . By occupying the receptor without activating it, this compound holds it in an inactive state, thereby preventing the conformational changes necessary for G-protein coupling and downstream signaling.

Receptor Desensitization and Internalization Processes Mediated by this compound

Receptor desensitization and internalization are crucial mechanisms for regulating cellular responsiveness to agonists. These processes are typically triggered by agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin, which uncouples the receptor from its G protein and targets it for endocytosis.

As a neutral antagonist, this compound does not, by itself, promote receptor desensitization or internalization. On the contrary, it has been shown to prevent these processes when they would otherwise be induced by an agonist. Studies using techniques like immunofluorescence microscopy or ELISA to quantify cell-surface receptor expression have demonstrated that pre-treatment of cells with this compound prevents the agonist-induced translocation of M2 or M3 receptors from the plasma membrane to intracellular vesicles. By competitively occupying the orthosteric site, this compound stabilizes the receptor in an inactive conformation that is not a substrate for GRKs, thereby inhibiting the initial step required for β-arrestin-mediated internalization. This property confirms its status as a neutral antagonist, capable of preserving the receptor population at the cell surface even in the presence of a stimulating agonist.

Structure Activity Relationship Sar Studies of Scopine Methiodide and Its Derivatives

Design and Synthesis of Novel Scopine (B3395896) Methiodide Analogues

The design and synthesis of new analogues of scopine methiodide are central to SAR studies. The process begins with the parent compound, this compound, a quaternary ammonium (B1175870) compound derived from the methylation of scopine using methyl iodide. smolecule.com The synthesis of more complex analogues often starts with a common intermediate, tropinone (B130398), which can be chemically transformed into a variety of tropane-based structures, including scopine and nortropine (B26686) derivatives. researchgate.netresearchgate.net

The design of novel analogues focuses on systematic structural modifications to probe interactions with biological targets. These modifications can be categorized as follows:

Modification of the N-substituent: While this compound contains a methyl group on the quaternary nitrogen, synthesizing analogues with different alkyl or aryl groups can alter the compound's size, lipophilicity, and steric profile.

Esterification of the Hydroxyl Group: The 3α-hydroxyl group of the scopine moiety can be esterified with a wide range of acids. This strategy is widely used in tropane (B1204802) alkaloids to introduce new functional groups that can form additional interactions with a receptor. researchgate.net

Alteration of the Tropane Skeleton: More complex syntheses can involve modifying the bicyclic tropane ring itself, for instance, by removing the ethylene (B1197577) bridge to create piperidine-based analogues or introducing unsaturation. inhn.orgresearchgate.net

These synthetic strategies allow for the creation of a library of compounds, where each analogue provides insight into the structural requirements for a specific biological effect. researchgate.netsioc-journal.cn For example, a general synthetic route might involve the acylation or alkylation of a key intermediate to produce the desired target derivatives. sioc-journal.cn

Elucidation of Key Pharmacophores and Structural Motifs for Receptor Interaction

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. fortunejournals.commdpi.com The elucidation of the key pharmacophore for this compound derivatives is crucial for rational drug design. semi.ac.cn For tropane alkaloids, which often act as antagonists at muscarinic acetylcholine (B1216132) receptors, the pharmacophore model typically includes several key features:

A Cationic Center: The positively charged quaternary nitrogen atom is a critical feature, engaging in a charge-charge or cation-pi interaction with a negatively charged amino acid residue in the receptor's binding pocket.

Hydrogen-Bonding Groups: A hydrogen-bond acceptor, often an ester carbonyl group introduced through derivatization, is a common feature in potent muscarinic antagonists. mdpi.com The original hydroxyl group of scopine could also act as a hydrogen bond donor.

Hydrophobic Moieties: Aromatic or bulky aliphatic groups, typically part of the ester moiety, contribute to binding affinity through hydrophobic interactions with nonpolar regions of the receptor. frontiersin.org

The spatial arrangement of these features is paramount. For instance, the distance between the cationic nitrogen and the hydrogen-bond acceptor group can significantly influence binding potential. mdpi.com Computational pharmacophore modeling is often employed to define these spatial relationships and screen virtual libraries for new molecules that fit the model. fortunejournals.comnih.gov

Table 1: Hypothetical Pharmacophore Features for a this compound Analogue

| Feature | Description | Potential Interacting Residue (Example) |

|---|---|---|

| Positive Ionizable (PI) | The quaternary nitrogen atom. | Aspartic Acid (Asp) |

| Hydrogen-Bond Acceptor (HBA) | Carbonyl oxygen of an ester group. | Tyrosine (Tyr), Threonine (Thr) |

| Hydrogen-Bond Donor (HBD) | Hydroxyl group on the tropane ring. | Aspartic Acid (Asp) |

| Hydrophobic (HYD) | An aromatic ring attached to the ester. | Tryptophan (Trp), Phenylalanine (Phe) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical properties of a series of compounds and their biological activity. spu.edu.synih.gov This approach allows for the prediction of the activity of newly designed, unsynthesized analogues, thereby prioritizing synthetic efforts. spu.edu.sy

A typical QSAR study for this compound derivatives would involve several steps:

Synthesis of a Series: A library of analogues with systematic variations is synthesized.

Biological Testing: The biological activity of each compound (e.g., its binding affinity for a receptor, expressed as C) is measured.

Calculation of Descriptors: Various physicochemical properties (descriptors) are calculated for each analogue. These can include parameters for lipophilicity (logP), electronic effects (Hammett constants), and steric bulk (molar refractivity).

Model Generation: Statistical methods are used to generate a mathematical equation that correlates the descriptors with biological activity (often expressed as log(1/C)). spu.edu.sy

QSAR analysis has shown that for certain classes of molecules, properties like lipophilicity and the angle of twist between phenyl rings are crucial parameters for activity. nih.gov An analogue that does not fit the derived equation may suggest the importance of an unexamined structural feature, providing new avenues for development. spu.edu.sy

Table 2: Example of a QSAR Data Set for Hypothetical this compound Analogues

| Analogue (R-group on Ester) | Lipophilicity (logP) | Electronic Parameter (σ) | Steric Parameter (MR) | Biological Activity (log(1/C)) |

|---|---|---|---|---|

| -H | 1.2 | 0.00 | 1.03 | 4.5 |

| -CH3 | 1.7 | -0.17 | 5.65 | 5.1 |

| -Cl | 1.9 | 0.23 | 6.03 | 5.8 |

| -OCH3 | 1.1 | -0.27 | 7.87 | 5.3 |

Impact of Stereochemistry on Receptor Selectivity and Mechanistic Action

The tropane alkaloid framework is characterized by a rigid bicyclic structure with multiple stereocenters, making stereochemistry a critical determinant of biological activity and receptor selectivity. ptfarm.pl The three-dimensional arrangement of atoms in this compound derivatives can drastically alter their interaction with chiral biological macromolecules like receptors.

Key stereochemical aspects include:

Configuration of Ring Substituents: The tropane nucleus contains chiral carbons. For example, the C-3 hydroxyl group in tropine (B42219) has an α-configuration (endo), while its epimer, pseudotropine, has a β-configuration (exo). ptfarm.pl Scopine itself is the 6,7-epoxide of tropine. These fixed spatial arrangements dictate how the molecule can orient itself within a receptor's binding site.

Orientation of the N-Methyl Group: In tropane alkaloids, the N-methyl group can adopt either an axial or equatorial position. Intramolecular forces, such as hydrogen bonding, can lock the group into a specific, sometimes less stable, conformation, which in turn affects receptor binding. researchgate.net

Chirality of Ester Moieties: If an ester side chain contains a chiral center (as in the case of hyoscyamine (B1674123), which has an (S)-tropic acid moiety), the different enantiomers can exhibit vastly different potencies. ptfarm.pl

Quaternary Nitrogen Stereochemistry: The substituents on a quaternary nitrogen atom can also confer chirality, an aspect that has been challenging to study but is significant for pharmacological action. inhn.org

Studies on complex natural products have shown that enantiomers can even have opposing mechanisms of action—one acting as an agonist and the other as an inhibitor—despite binding to the same receptor site. stanford.edu This underscores the profound influence of stereochemistry on the mechanistic action of this compound derivatives.

Derivatization Strategies to Explore Enhanced Receptor Specificity or Novel Mechanisms

Derivatization is the strategic chemical modification of a bioactive compound to create new analogues with improved properties. researchgate.net For this compound, these strategies are aimed at enhancing selectivity for specific receptor subtypes or uncovering entirely new pharmacological activities.

Common derivatization strategies include:

Scaffold Hopping and Molecular Hybridization: This involves replacing the tropane core with a different scaffold that maintains the key pharmacophoric features or linking the this compound structure to another pharmacologically active molecule to create a hybrid compound with a dual mechanism of action. nih.gov

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties but may alter the molecule's metabolic stability or selectivity. For example, an ester could be replaced with an amide.

Conformational Constraint: Introducing features like double bonds or additional rings into the tropane skeleton can reduce the molecule's flexibility. inhn.org This can lock the molecule into a bioactive conformation, increasing its affinity and selectivity for a particular receptor.

Altering Physicochemical Properties: Adding polar or nonpolar groups can systematically modify the lipophilicity and solubility of the derivatives, which can be fine-tuned to improve target engagement.

These synthetic explorations are essential for mapping the SAR landscape and are a cornerstone of modern medicinal chemistry in the quest for new therapeutic agents. researchgate.netresearchgate.net

Table 3: Summary of Derivatization Strategies for this compound

| Strategy | Example Modification | Intended Purpose |

|---|---|---|

| Ester Modification | Introduction of a bulky aromatic ester at the C-3 position. | Enhance hydrophobic interactions; probe receptor pocket size. |

| N-Substituent Variation | Replace N-methyl with N-benzyl or larger alkyl groups. | Alter steric bulk and lipophilicity at the cationic head. |

| Ring Modification | Introduction of a C6-C7 double bond. | Introduce conformational rigidity; alter electronic properties. |

| Molecular Hybridization | Linkage to a known kinase inhibitor fragment. | Explore dual-target activity or novel mechanisms. |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| (S)-tropic acid |

| Apoatropine |

| Atropine (B194438) |

| Cocaine |

| Hyoscyamine |

| Nortropine |

| Pseudotropine |

| Scopine |

| This compound |

| Scopolamine (B1681570) |

| Tropine |

Advanced Analytical Methodologies for Scopine Methiodide Research

Development and Validation of Chromatographic Techniques for Purity Assessment

Chromatographic methods are fundamental in pharmaceutical analysis for separating and quantifying components within a mixture. researchgate.net For scopine (B3395896) methiodide, the development and validation of these techniques are essential for assessing its purity and identifying any related substances or degradants.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its precision in both qualitative and quantitative assessments. wjpmr.com For scopine methiodide, reversed-phase HPLC (RP-HPLC) methods are commonly developed. These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose. researchgate.netjyoungpharm.org

A typical HPLC method for this compound would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). wjpmr.comjyoungpharm.org The pH of the mobile phase is a critical parameter that affects the retention and peak shape of the ionized this compound. researchgate.net Detection is often carried out using a UV detector at a wavelength where this compound exhibits maximum absorbance. jyoungpharm.org

Method validation for this compound using HPLC includes the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of parameters and does not represent a specific validated method.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. phenomenex.com While this compound itself is a non-volatile quaternary ammonium (B1175870) salt, GC analysis can be employed after a derivatization step to convert it into a more volatile and thermally stable compound. However, due to the charged nature of this compound, direct GC analysis is not feasible.

GC is more commonly applied in the analysis of related substances or starting materials in the synthesis of this compound that are more volatile. For instance, GC could be used to determine the purity of scopine, the precursor to this compound. In such applications, a capillary column with a suitable stationary phase would be used, and detection could be achieved with a Flame Ionization Detector (FID) or a mass spectrometer. scirp.org

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of analytes. thermofisher.com Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and polar compounds like this compound. researchgate.net

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, as it can generate protonated molecular ions in the gas phase with minimal fragmentation. wiley-vch.de The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, then separates the ions based on their mass-to-charge ratio (m/z). scirp.orgwiley-vch.de

This technique is invaluable for:

Confirming the identity of the main peak as this compound by determining its molecular weight.

Identifying unknown impurities and degradation products by analyzing their mass spectra and fragmentation patterns.

Achieving high sensitivity and selectivity for quantification, especially in complex matrices. wiley-vch.de

Table 2: Comparison of Chromatographic Detectors for this compound

| Detector | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |

| UV/Vis | Measures the absorbance of UV or visible light by the analyte. | Simple, robust, and cost-effective. | Limited selectivity; requires a chromophore in the molecule. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | High selectivity and sensitivity; provides structural information. nih.gov | Higher cost and complexity. |

| Flame Ionization Detector (FID) (for GC) | Detects organic compounds by burning them in a hydrogen flame and measuring the resulting ions. | High sensitivity for organic compounds. | Not directly applicable to non-volatile this compound without derivatization. |

Spectroscopic Methods for Structural Elucidation and Purity Analysis (excluding basic properties)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity.

Key spectroscopic methods include:

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic peaks would correspond to the hydroxyl group and the C-N and C-O bonds within the structure.

Mass Spectrometry (MS): As mentioned earlier, MS provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), can offer further structural details. researchgate.net

These spectroscopic methods, when used in conjunction, provide unambiguous confirmation of the identity and structure of this compound.

Development of Bioanalytical Assays for Preclinical Research Samples

Bioanalytical methods are crucial for quantifying a drug or its metabolites in biological matrices like plasma, urine, or tissue samples, which is essential during preclinical development to assess the compound's pharmacokinetic properties. nebiolab.com The development and validation of these assays are critical for obtaining reliable data in preclinical studies. researchgate.netnebiolab.com

For this compound, a sensitive and selective bioanalytical method, typically LC-MS/MS, would be developed. rfppl.co.in This involves:

Sample Preparation: Extraction of this compound from the biological matrix is a critical first step. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. rfppl.co.in

Chromatographic Separation: An optimized HPLC or UHPLC method is used to separate this compound from endogenous components of the matrix.

Detection and Quantification: Tandem mass spectrometry (MS/MS) is often used for its high selectivity and sensitivity. rfppl.co.in In this technique, the parent ion of this compound is selected in the first mass analyzer, fragmented, and then a specific fragment ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves quantification limits.

The validation of bioanalytical methods includes parameters similar to those for purity assessment but also considers matrix effects, which are the influence of the biological matrix on the ionization of the analyte. nih.gov

Methodological Considerations for the Detection of Related Substances and Degradants

The detection and control of impurities and degradation products are critical aspects of pharmaceutical quality control. frontiersin.org For this compound, a comprehensive analytical strategy is needed to identify and quantify any related substances that may arise during synthesis or upon storage.

Key considerations include:

Forced Degradation Studies: To identify potential degradation products, this compound is subjected to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradation products are then characterized using techniques like LC-MS.

Development of a Stability-Indicating Method: The primary analytical method, usually an HPLC method, must be capable of separating this compound from all its known impurities and degradation products. frontiersin.org This ensures that the assay for the active substance is not overestimated by the presence of these related compounds.

Setting Specification Limits: Based on toxicological data and regulatory guidelines, acceptable limits for known and unknown impurities are established.

Table 3: Common Degradation Pathways and Potential Impurities

| Stress Condition | Potential Degradation Pathway | Potential Impurity |

| Acid/Base Hydrolysis | Ester hydrolysis | Scopine and methyiodide |

| Oxidation | Oxidation of the hydroxyl group | Scopinone methiodide |

| Thermal Degradation | Dehydration | Scopatropine methiodide |

This table presents hypothetical degradation pathways and resulting impurities.

Preclinical Research Paradigms and Methodologies in the Study of Scopine Methiodide

Utilization of in vitro Cell-Based Assays for Mechanistic Studies

In vitro assays are fundamental in the early-stage evaluation of Scopine (B3395896) Methiodide, offering a controlled environment to dissect its molecular interactions without the complexities of a whole biological system. These assays are pivotal for confirming the compound's primary mechanism of action, which is anticipated to be the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).

A primary technique is the radioligand binding assay . revvity.com In this method, cell membranes expressing specific subtypes of muscarinic receptors (M1-M5) are incubated with a radiolabeled ligand, such as [³H]N-methylscopolamine ([³H]NMS), which is structurally related to Scopine Methiodide. nih.govnih.gov By measuring the displacement of the radioligand by increasing concentrations of this compound, researchers can determine its binding affinity (Ki) for each receptor subtype. revvity.com This is crucial for establishing a selectivity profile, as affinity for M2 receptors can predict cardiac side effects, while M3 receptor affinity relates to effects on smooth muscle and glands. nih.govresearchgate.net

Another critical set of in vitro tools are functional tissue-based assays . These experiments use isolated organ preparations to observe the physiological effect of the compound. A classic example is the use of guinea pig ileum, a tissue rich in M3 muscarinic receptors. nih.gov In this preparation, the tissue is stimulated with a cholinergic agonist like acetylcholine or carbachol (B1668302) to induce muscle contraction. The ability of this compound to inhibit these contractions is quantified to determine its potency (often expressed as a pA2 value), providing a functional measure of its antagonistic activity. nih.gov

Modern cell-based assays may also involve measuring second messenger signaling. For instance, since M1 and M3 receptors couple to Gq proteins and stimulate intracellular calcium mobilization, fluorometric assays that measure changes in cytosolic calcium concentration in response to a muscarinic agonist can be used. innoprot.compsu.edu The inhibitory effect of this compound on this response would further confirm its antagonistic mechanism.

| Assay Type | Purpose | Key Parameters Measured | Example Application for a Quaternary Anticholinergic |

| Radioligand Binding Assay | To determine binding affinity and selectivity for muscarinic receptor subtypes (M1-M5). nih.gov | Dissociation constant (Kd), Inhibitor constant (Ki), Bmax. revvity.com | Competition binding with [³H]N-methylscopolamine in cells expressing human M2 and M3 receptors to assess selectivity. researchgate.net |

| Isolated Tissue Assay | To measure the functional antagonistic potency on smooth muscle. | pA2 value, EC50 shift. | Inhibition of carbachol-induced contractions in isolated guinea pig ileum or porcine detrusor muscle strips. nih.govnih.gov |

| Calcium Flux Assay | To confirm antagonism of Gq-coupled receptor signaling pathways. innoprot.com | Inhibition of agonist-induced intracellular calcium increase. | Blocking oxotremorine-induced calcium mobilization in CHO cells expressing the M1 or M3 receptor. innoprot.com |

Investigation in Non-Human in vivo Models for Pharmacological Mechanisms

Following in vitro characterization, the investigation of this compound's pharmacological effects moves to in vivo models. These studies are essential to understand how the compound behaves within a complex biological system, assessing both its efficacy and potential systemic effects. As a quaternary ammonium (B1175870) compound, this compound is expected to have limited ability to cross the blood-brain barrier, concentrating its effects in the periphery. inchem.org

Commonly used animal models for assessing anticholinergic activity include rodents (rats, mice) and rabbits. nih.govslideshare.net One classic test is the measurement of mydriatic (pupil-dilating) response in rabbits. Topical or systemic administration of an anticholinergic agent blocks muscarinic receptors in the iris sphincter muscle, leading to pupil dilation, an effect that can be quantified over time. nih.gov

To assess effects on the gastrointestinal and urinary systems, which are primary targets for anticholinergic drugs, various models are employed. In rats, the inhibition of carbachol-induced bradycardia can be used to measure systemic antimuscarinic activity, particularly on cardiac M2 receptors. nih.gov The effect on gastric myoelectrical activity can be studied using electrogastrography (EGG) in larger animals like pigs, which have a gastrointestinal system comparable to humans. nih.gov In such a study, an agent like atropine (B194438) has been shown to alter the dominant frequency and power of gastric slow waves. nih.gov

For investigating effects on airway smooth muscle, bronchoconstriction can be induced in anesthetized guinea pigs using an aerosolized cholinergic agonist. The ability of an inhaled or systemically administered compound like this compound to prevent or reverse this bronchoconstriction demonstrates its potential utility in respiratory diseases. tga.gov.au

| In Vivo Model | Species | Pharmacological Effect Measured | Relevance for this compound |

| Mydriasis Model | Rabbit | Pupil dilation (mydriasis). nih.gov | Assessment of peripheral antimuscarinic potency and duration of action. |

| Carbachol-Induced Bradycardia | Rat | Inhibition of agonist-induced slowing of heart rate. nih.gov | Evaluation of activity at cardiac M2 receptors. |

| Electrogastrography (EGG) | Pig | Changes in gastric myoelectrical activity (dominant frequency, power). nih.gov | Study of effects on gastrointestinal motility. |

| Agonist-Induced Bronchoconstriction | Guinea Pig | Protection against bronchospasm induced by acetylcholine or methacholine. tga.gov.au | Assessment of bronchodilator potential. |

Application of the 3Rs Principles (Replacement, Reduction, Refinement) in Research Design

The ethical framework for conducting animal research is governed by the principles of the 3Rs: Replacement, Reduction, and Refinement. europa.euwellbeingintlstudiesrepository.org These principles are integral to the design of preclinical studies for compounds like this compound.

Replacement refers to the use of non-animal methods wherever possible. researchgate.net The extensive use of the in vitro cell-based and tissue assays described in section 7.1 is a direct application of this principle. These assays provide critical data on mechanism and potency, reducing the initial reliance on live animals for basic screening.

Reduction aims to minimize the number of animals used while maintaining statistically robust results. researchgate.net This is achieved through careful experimental design and statistical analysis. For instance, in pharmacokinetic studies, a "cassette dosing" approach might be considered, where multiple compounds are administered to a single group of animals and analyzed simultaneously, thereby reducing the total number of animals required. osti.gov Furthermore, gathering multiple endpoints from a single animal (e.g., measuring heart rate, blood pressure, and collecting blood samples for PK analysis in the same rat) maximizes the data obtained per animal.

Refinement focuses on minimizing any potential pain, suffering, or distress to the animals. europa.eu This involves optimizing procedures, such as using the least invasive methods for drug administration and sample collection. For assessing effects on gastric motility, the use of non-invasive EGG in pigs is a refinement over more invasive surgical methods. nih.gov Choosing humane endpoints that allow a study to be concluded before the onset of severe symptoms is another critical aspect of refinement.

Biomarker Discovery and Validation in Preclinical Models

In preclinical research, a biomarker is a measurable indicator of a biological state or condition. For this compound, biomarker discovery focuses on identifying and validating markers that can track its pharmacological effect (pharmacodynamics) and exposure.

Pharmacodynamic (PD) biomarkers are direct measures of the drug's effect on the body. For an anticholinergic, these are often physiological changes. For example, a decrease in salivation or an increase in heart rate can serve as accessible biomarkers of systemic muscarinic receptor blockade. frontiersin.org In preclinical models, changes in pupil diameter or heart rate variability following drug administration can be quantified as PD biomarkers. nih.govnih.gov Validating these biomarkers involves demonstrating a consistent and dose-dependent relationship between the biomarker response and the drug's administration.

Target engagement biomarkers provide evidence that the drug is interacting with its intended molecular target. In the context of this compound, this could theoretically be assessed ex vivo. After treating an animal, tissue samples (e.g., bladder, submaxillary gland) could be collected and subjected to receptor occupancy studies to measure the percentage of M3 receptors bound by the drug. researchgate.net

Given that this compound is a quaternary amine and primarily acts peripherally, biomarkers related to central nervous system function are less relevant. mdpi.com The focus remains on peripheral markers that are easily accessible and reflective of the drug's activity on smooth muscle and glands.

Pharmacodynamic (PD) and Pharmacokinetic (PK) Considerations in Preclinical Studies

Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, excretion), while pharmacodynamics (PD) describes what the drug does to the body. fda.gov Integrating these two fields is essential in preclinical studies to establish a relationship between drug concentration and its therapeutic effect.

Pharmacokinetic (PK) Profile: As a quaternary ammonium compound, this compound is expected to exhibit certain PK characteristics. Its permanent positive charge generally leads to low oral bioavailability because it is poorly absorbed from the gastrointestinal tract. nih.govinchem.org Preclinical studies in rats with similar compounds like tiotropium (B1237716) have confirmed oral bioavailabilities of only 2-3%. geneesmiddeleninformatiebank.nlnih.gov Following intravenous administration, elimination is typically rapid and occurs mainly through renal excretion of the unchanged drug. nih.gov The volume of distribution may be relatively low, as the charge limits its ability to enter cells and cross barriers like the blood-brain barrier. drugbank.com Highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required to quantify the low plasma concentrations of these compounds. nih.gov

Pharmacodynamic (PD) Profile: The PD of this compound is linked to its antagonism of muscarinic receptors. The onset, intensity, and duration of its effects (e.g., reduced intestinal motility, mydriasis) are studied in relation to the administered dose. For inhaled anticholinergics like tiotropium, a high topical potency in the lungs and slow dissociation from M3 receptors leads to prolonged bronchodilation. tga.gov.au Similar principles would be explored for this compound depending on its intended therapeutic application.

PK/PD Modeling: A key goal of preclinical studies is to build a PK/PD model. This model mathematically relates the plasma concentration of the drug over time to the observed pharmacological effect. For example, data from a rat study could be used to correlate the plasma concentration of this compound with changes in heart rate or inhibition of agonist-induced bronchospasm. This modeling is crucial for predicting a therapeutic dose range for first-in-human clinical trials. fda.gov

| Parameter | Key Consideration for a Quaternary Anticholinergic | Preclinical Assessment Method |

| Absorption | Poor oral bioavailability due to permanent charge. nih.gov | Comparison of plasma concentrations after intravenous vs. oral administration in rats. nih.gov |

| Distribution | Limited distribution into the central nervous system and other tissues. drugbank.com | Measurement of drug concentration in various tissues (e.g., brain, plasma, lung) after administration. |

| Metabolism | Often limited metabolism, with the compound excreted unchanged. nih.gov | Analysis of plasma and urine for metabolites using LC-MS/MS. |

| Excretion | Primarily renal excretion. nih.gov | Quantification of the drug in urine and feces over time. nih.gov |

| Efficacy | Dose-dependent inhibition of muscarinic-mediated effects (e.g., smooth muscle contraction). | Measurement of physiological responses (e.g., pupil size, heart rate, bronchodilation) at various doses. nih.govtga.gov.au |

Future Directions and Emerging Research Avenues for Scopine Methiodide

Integration of Artificial Intelligence and Machine Learning in Scopine (B3395896) Methiodide Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of complex molecules like scopine methiodide. nih.gov These computational tools offer the potential to accelerate research in several key areas:

Predictive Modeling of Bioactivity: AI algorithms can be trained on existing data for tropane (B1204802) alkaloids to predict the potential biological activities of this compound and its derivatives. This can help in identifying promising avenues for therapeutic development before undertaking costly and time-consuming laboratory experiments.

Optimization of Synthesis and Production: Machine learning models can be employed to optimize the chemical synthesis of this compound and to enhance its production through metabolic engineering. mdpi.com By analyzing vast datasets of reaction conditions and genetic modifications, AI can identify the most efficient pathways for production. nih.gov

Analysis of Spectral Data: In the broader context of tropane alkaloid analysis, AI, specifically machine learning, is being developed to analyze spectral data for the rapid and accurate detection of these compounds in various matrices. ukri.org This approach could be adapted for the specific identification and quantification of this compound in complex biological samples.

| Research Area | Potential Application of AI/ML | Expected Outcome |

| Drug Discovery | Predictive modeling of bioactivity and toxicity. | Identification of new therapeutic targets and lead compounds. |

| Metabolic Engineering | Optimization of biosynthetic pathways in engineered organisms. | Increased yield and efficiency of this compound production. |

| Analytical Chemistry | Analysis of spectroscopic and chromatographic data. | Rapid and high-throughput quantification of this compound. |

Novel Applications in Chemical Biology and Tool Compound Development

The unique chemical structure of this compound, particularly its quaternary ammonium (B1175870) group, makes it an intriguing candidate for the development of chemical probes and tool compounds to investigate biological systems. unc.eduresearchgate.net

Probing Receptor Binding Sites: As a charged molecule, this compound is unlikely to cross the blood-brain barrier, making it a potentially valuable tool for studying peripheral receptors without confounding central nervous system effects. wikipedia.org Its rigid tropane scaffold can be functionalized to create selective antagonists or agonists for specific receptor subtypes.

Fluorescent Labeling and Imaging: The this compound structure can be modified to incorporate fluorescent tags, enabling the visualization of its distribution and interaction with biological targets in real-time using advanced microscopy techniques.

Affinity-Based Proteomics: Immobilized this compound derivatives could be used as bait in affinity-based proteomics experiments to identify novel protein binding partners, thereby uncovering new biological pathways and potential drug targets. nih.gov

Advanced Materials Science Applications Derived from this compound Structure

The rigid, bicyclic structure of the tropane core in this compound offers a unique building block for the creation of novel materials with specialized properties. While this area is largely unexplored, several future possibilities exist:

Chiral Catalysts and Ligands: The inherent chirality of the scopine molecule could be exploited in the synthesis of enantioselective catalysts for asymmetric chemical reactions, a critical need in the pharmaceutical and fine chemical industries.

Self-Assembling Monolayers: The quaternary ammonium group can facilitate the formation of self-assembling monolayers on negatively charged surfaces, leading to the development of novel biosensors or biocompatible coatings for medical devices. pharmaceutical-technology.com

Polymer Scaffolds: this compound could be incorporated into polymer backbones to create new materials with defined three-dimensional structures and potential applications in drug delivery, tissue engineering, or as specialized separation media.

Exploration of Biosynthetic Pathways and Metabolomic Studies

Understanding the biosynthesis of scopine is fundamental to developing strategies for its enhanced production. While the general pathway for tropane alkaloids is known, detailed metabolomic studies can provide deeper insights. nih.gov

The biosynthesis of scopine is an integral part of the well-studied scopolamine (B1681570) biosynthetic pathway. researchgate.net This pathway begins with the amino acids arginine and ornithine, which are converted to putrescine. mdpi.com Through a series of enzymatic reactions involving key enzymes such as putrescine N-methyltransferase (PMT) and tropinone (B130398) reductase I (TR-I), the characteristic tropane ring is formed. nih.govmdpi.com The final steps leading to scopine involve the epoxidation of hyoscyamine (B1674123), a reaction catalyzed by hyoscyamine 6β-hydroxylase (H6H). frontiersin.org

Metabolic engineering efforts have focused on overexpressing key enzymes in this pathway to increase the production of scopolamine and its precursors. nih.govresearchgate.net Future metabolomic studies, aided by advanced analytical techniques like mass spectrometry and NMR, can help to identify bottlenecks in the biosynthetic pathway and uncover novel regulatory mechanisms. This knowledge can then be used to further optimize the production of scopine and its derivatives in microbial or plant-based systems.

| Enzyme | Abbreviation | Function in Scopine Biosynthesis |

| Putrescine N-methyltransferase | PMT | Catalyzes the N-methylation of putrescine, a key step in the formation of the tropane ring. |

| Tropinone Reductase I | TR-I | Reduces tropinone to tropine (B42219), a precursor to hyoscyamine. |

| Hyoscyamine 6β-hydroxylase | H6H | Catalyzes the epoxidation of hyoscyamine to form scopolamine, from which scopine can be derived. |

Potential for Advanced Prodrug and Targeted Delivery System Research (Mechanistic Focus)

The quaternary ammonium nature of this compound presents both challenges and opportunities for its use in drug delivery. pharmaceutical-technology.com As a charged species, it has limited membrane permeability. However, this property can be harnessed for targeted delivery strategies.

Targeted Release from Antibody-Drug Conjugates: A promising approach involves the development of bioreversible linkages that can attach tertiary amine-containing drugs, like scopine, to antibodies. nih.gov These antibody-drug conjugates can then target specific cells or tissues, releasing the active drug upon cleavage of the linker.

Carrier-Mediated Transport: The development of prodrugs that can be recognized and transported by specific carrier proteins is another avenue of exploration. This could potentially overcome the low passive permeability of this compound and enable its delivery to specific sites of action.

pH-Sensitive Liposomes: Encapsulating this compound in pH-sensitive liposomes could allow for its targeted release in acidic environments, such as those found in tumors or inflamed tissues.

Future research in this area will likely focus on the design and synthesis of novel linkers and carrier systems that can effectively deliver this compound to its target while minimizing off-target effects. The development of such systems could unlock the therapeutic potential of this and other quaternary ammonium alkaloids. drugbank.comnih.gov

Q & A

Q. How can systematic reviews of this compound’s safety profile minimize selection bias?

- Methodological Answer : Follow PRISMA guidelines with dual-reviewer screening and predefined inclusion/exclusion criteria. Assess bias risk via ROBINS-I or Cochrane tools. Perform meta-regression to adjust for confounding variables (e.g., study size, funding source). Publish protocols prospectively in registries like PROSPERO .

Tables for Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.